molecular formula C15H29NO3 B13608827 Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate

Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate

Cat. No.: B13608827
M. Wt: 271.40 g/mol
InChI Key: SOAZDSNUGVZQMV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate is a nitrogen-containing bicyclic compound featuring a piperidine core modified with a tert-butoxycarbonyl (Boc) protecting group and a 3-hydroxy-2,2-dimethylpropyl side chain. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical research, where Boc-protected piperidines are widely used to streamline the synthesis of complex amines and heterocycles .

Properties

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H29NO3/c1-14(2,3)19-13(18)16-8-6-12(7-9-16)10-15(4,5)11-17/h12,17H,6-11H2,1-5H3

InChI Key

SOAZDSNUGVZQMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C)(C)CO

Origin of Product

United States

Preparation Methods

Key Preparation Methods

Boc Protection of Piperidine Nitrogen

The Boc protection is a standard step to protect the piperidine nitrogen during subsequent functionalization. It is commonly achieved by reacting the corresponding 4-substituted piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide.

Parameter Typical Conditions Yield (%) Notes
Reagents Di-tert-butyl dicarbonate, base (NaOH or Et3N) 82-88 Reaction in solvents like dichloromethane, ethanol, or 1,4-dioxane at ambient temperature
Reaction Time 1-16 hours Longer times (up to 16 h) used in aqueous-organic mixtures at 0-20°C
Purification Silica gel chromatography Eluents: mixtures of ethyl acetate, cyclohexane, or methanol in dichloromethane
Characterization 1H NMR, LRMS NMR signals consistent with Boc group and hydroxyalkyl side chain

Example: In one experiment, 3-(4-piperidinyl)propanol was reacted with di-tert-butyl dicarbonate in 1,4-dioxane with sodium hydroxide at 0°C, stirred for 16 hours at room temperature, followed by extraction and chromatography to yield tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate in 88% yield.

Introduction of the 3-Hydroxy-2,2-dimethylpropyl Side Chain

The branched hydroxyalkyl side chain can be introduced by alkylation or by reduction of corresponding keto or ester intermediates.

  • Reduction of Keto Precursors: Using diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78°C to 0°C) to reduce keto esters to hydroxy derivatives.
  • Alkylation Approaches: Nucleophilic substitution on piperidine derivatives with appropriate hydroxyalkyl halides or sulfonates.
Step Reagents/Conditions Yield (%) Notes
Reduction DIBAL-H in dichloromethane, -78°C to 0°C ~80-90 Performed under inert atmosphere; workup includes aqueous potassium sodium tartrate solution
Alkylation Alkyl halides or sulfonates with piperidine Variable Requires careful control to avoid over-alkylation or side reactions
Purification Extraction, drying, chromatography Removal of inorganic salts and side products

Example: Reduction of tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate with DIBAL-H in dichloromethane at -78°C gave the corresponding hydroxy derivative in high yield, used directly in further steps.

Alternative Cyclization and Functionalization Routes

Some literature reports the use of Dieckmann cyclization and chiral pool synthesis to establish the piperidine ring and introduce substituents with stereochemical control. These methods involve:

  • Formation of keto-carboxylate intermediates,
  • Selective cyclization under aprotic conditions (e.g., potassium tert-butoxide in dry toluene),
  • Subsequent functional group transformations to install Boc and hydroxy substituents.

Yields and stereochemistry are optimized by controlling reaction times and temperatures.

Summary Data Table of Representative Preparation Conditions

Step Reagents/Conditions Temperature Time Yield (%) Purification Method Notes
Boc Protection Di-tert-butyl dicarbonate, NaOH or Et3N 0°C to RT 1-16 h 82-88 Silica gel chromatography Solvents: DCM, ethanol, 1,4-dioxane
Reduction of Keto Intermediate DIBAL-H in DCM -78°C to 0°C 2 h ~80-90 Extraction, drying, chromatography Inert atmosphere required
Dieckmann Cyclization KOBut in dry toluene 10-25°C 10 min - several h Variable Column chromatography Used for stereoselective ring formation
Alkylation (alternative) Alkyl halides or sulfonates RT or elevated Several hours Variable Chromatography Requires careful control to avoid side reactions

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of Boc group (tert-butyl singlet near 1.4 ppm), hydroxyalkyl protons, and piperidine ring signals.
  • Mass Spectrometry (LRMS): Molecular ion peaks consistent with the expected molecular weight of tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate.
  • Chromatographic Purity: Silica gel chromatography with appropriate eluents ensures removal of impurities and side products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of Boc-protected piperidine derivatives. Below is a comparative analysis with structurally similar compounds identified in the literature and commercial databases:

Table 1: Comparison of Key Structural Analogues
Compound Name CAS Number Substituent Key Features Similarity Score Reference
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate N/A 4-methylpentyl Lipophilic side chain; no hydroxyl group N/A
Tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate 142355-81-5 4-bromobutyl Bromine substituent for cross-coupling 1.00
Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate 210564-54-8 2-bromoethyl Shorter bromoalkyl chain 0.98
Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate 1363383-33-8 Bromomethyl Branched bromo side chain 0.98
Tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate 193629-30-0 3-bromopropyl Flexible bromoalkyl linker 0.98

Spectral and Analytical Data

  • NMR and HRMS Profiles :
    • The target compound’s ¹H NMR would show characteristic signals for the Boc group (e.g., tert-butyl singlet at δ 1.4 ppm) and the hydroxyl proton (broad peak at δ 1.5–2.5 ppm). In contrast, bromo-substituted analogs (e.g., 142355-81-5) lack hydroxyl peaks but exhibit distinct alkyl-bromine coupling in ¹³C NMR (e.g., C-Br at δ 30–40 ppm) .
    • High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z = [M+H]⁺, with deviations < 5 ppm from theoretical values, as seen in for compound 3b .

Biological Activity

Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate (CAS No. 1502162-73-3) is a compound of interest due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent for neurodegenerative diseases. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C15H29NO3 and features a piperidine ring substituted with a tert-butyl group and a hydroxyalkyl chain. Its structural characteristics contribute to its pharmacological properties.

  • Acetylcholinesterase Inhibition :
    • This compound has demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
    • IC50 Values : In studies, the compound exhibited an IC50 value of approximately 0.17 μM for AChE inhibition, indicating potent activity .
  • β-Secretase Inhibition :
    • The compound also acts as a β-secretase inhibitor, which is crucial in preventing the formation of amyloid-beta plaques associated with Alzheimer's disease.
    • Efficacy : It showed an IC50 of 15.4 nM against β-secretase, highlighting its potential in reducing amyloidogenesis .
  • Neuroprotective Effects :
    • In vitro studies indicated that the compound could protect astrocytes from apoptosis induced by amyloid-beta peptides (Aβ1-42). When co-administered with Aβ1-42, the compound improved cell viability significantly compared to Aβ treatment alone .

In Vitro Studies

  • Cell Viability :
    • The compound maintained high cell viability (100%) at concentrations up to 100 μM, indicating low cytotoxicity .
    • When astrocytes were treated with Aβ1-42 alone, cell viability dropped to approximately 43.78%. However, co-treatment with the compound improved viability to about 62.98% .

In Vivo Studies

  • Animal Models :
    • In vivo experiments using scopolamine-induced memory impairment models showed moderate protective effects against cognitive decline attributed to reduced inflammatory responses (TNF-α and free radicals) in treated subjects .
    • However, no significant differences were observed when compared to established treatments like galantamine, suggesting further research is needed to enhance bioavailability in brain tissues .

Neurodegenerative Disease Models

  • Alzheimer's Disease Models :
    • In models simulating Alzheimer's pathology, the compound's dual action as an AChE and β-secretase inhibitor suggests it could be beneficial in managing symptoms and possibly modifying disease progression.
  • Oxidative Stress Reduction :
    • The compound's ability to inhibit oxidative stress markers further supports its potential as a neuroprotective agent .

Data Summary Table

Biological ActivityMeasurement/EffectReference
AChE InhibitionIC50 = 0.17 μM
β-Secretase InhibitionIC50 = 15.4 nM
Cell Viability at 100 μM100% viability
Cell Viability with Aβ1-42Improved from 43.78% to 62.98%
Neuroprotective EffectReduced TNF-α and free radicals

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the piperidine ring conformation, tert-butyl group integration, and hydroxypropyl substituent positioning. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity, often achieving >95% purity with C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 288.3 for C15H25NO3) .

How can researchers resolve discrepancies in reported biological activity between this compound and its structural analogs?

Advanced
Discrepancies often arise from differences in stereochemistry or substituent placement. For example:

  • Piperidine vs. Pyrrolidine Analogs : The piperidine ring in this compound (vs. pyrrolidine in analogs) alters ring puckering and hydrogen-bonding capacity, impacting receptor binding .
  • Hydroxypropyl Orientation : Computational modeling (e.g., molecular docking) can predict how the 3-hydroxy-2,2-dimethylpropyl group’s spatial arrangement affects interactions with targets like enzymes or GPCRs .
  • Experimental Validation : Comparative IC50 assays under standardized conditions (e.g., radioligand binding assays) are recommended to reconcile conflicting activity data .

What strategies are effective for optimizing reaction yields during its synthesis under varying conditions?

Q. Advanced

  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl2) can enhance coupling efficiency in hydroxypropyl introduction steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) reduce hydrolysis of the Boc group .
  • By-Product Mitigation : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water) isolates the target compound from impurities like unreacted starting materials .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors, especially during weighing or solvent evaporation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How does the stereochemistry of related piperidine derivatives influence their interaction with biological targets?

Q. Advanced

  • Chiral Centers : The compound’s 3-hydroxy group stereochemistry (R/S configuration) affects binding to chiral targets like serotonin receptors. For example, (R)-enantiomers may exhibit higher affinity due to complementary hydrogen bonding .
  • Piperidine Ring Conformation : Chair vs. boat conformations alter the spatial orientation of substituents. Molecular dynamics simulations can predict preferred conformations in aqueous vs. lipid environments .
  • Comparative Studies : Racemic mixtures vs. enantiopure samples should be tested in parallel to isolate stereochemical effects on activity .

How do modifications to the piperidine ring substituents affect the compound’s physicochemical properties?

Q. Advanced

  • LogP Adjustments : Introducing hydrophobic groups (e.g., methyl) to the piperidine ring increases logP, enhancing membrane permeability but potentially reducing solubility .
  • Hydrogen-Bonding Capacity : Adding electron-withdrawing groups (e.g., fluorine) to the hydroxypropyl chain can stabilize interactions with polar residues in enzyme active sites .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals how substituents impact melting points and degradation profiles, critical for storage conditions .

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